L-Valyl-L-cysteinyl-L-methionyl-L-serine

Antioxidant peptide Structure-activity relationship Thiol-thioether synergy

L-Valyl-L-cysteinyl-L-methionyl-L-serine (VCMS) is a synthetic tetrapeptide (Val-Cys-Met-Ser) characterized by the presence of two distinct sulfur-containing amino acid residues — cysteine (Cys) and methionine (Met) — within a single short sequence. This dual-sulfur motif is structurally rare among characterized antioxidant tetrapeptides and is hypothesized to confer differentiated radical-scavenging capacity compared to analogs possessing only one or neither of these residues.

Molecular Formula C16H30N4O6S2
Molecular Weight 438.6 g/mol
CAS No. 798540-67-7
Cat. No. B15411026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Valyl-L-cysteinyl-L-methionyl-L-serine
CAS798540-67-7
Molecular FormulaC16H30N4O6S2
Molecular Weight438.6 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CS)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)O)N
InChIInChI=1S/C16H30N4O6S2/c1-8(2)12(17)15(24)20-11(7-27)14(23)18-9(4-5-28-3)13(22)19-10(6-21)16(25)26/h8-12,21,27H,4-7,17H2,1-3H3,(H,18,23)(H,19,22)(H,20,24)(H,25,26)/t9-,10-,11-,12-/m0/s1
InChIKeyPTMSDTHXUDDCEO-BJDJZHNGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Valyl-L-cysteinyl-L-methionyl-L-serine (CAS 798540-67-7): Procurement Guide for a Dual-Sulfur Antioxidant Tetrapeptide


L-Valyl-L-cysteinyl-L-methionyl-L-serine (VCMS) is a synthetic tetrapeptide (Val-Cys-Met-Ser) characterized by the presence of two distinct sulfur-containing amino acid residues — cysteine (Cys) and methionine (Met) — within a single short sequence [1]. This dual-sulfur motif is structurally rare among characterized antioxidant tetrapeptides and is hypothesized to confer differentiated radical-scavenging capacity compared to analogs possessing only one or neither of these residues. Based on established structure–activity relationship (SAR) principles, Cys and Met residues are dominant drivers of antioxidant activity in peptides due to their electron/hydrogen-donating abilities, which directly enable radical scavenging [2].

Structural Motif
Dual-sulfur (Cys+Met) tetrapeptide for antioxidant SAR studies
Functional Probe
Enables isolation of methionine's contribution to radical scavenging
Redox Module
Free Cys thiol supports disulfide-based cross-linking research

Why L-Valyl-L-cysteinyl-L-methionyl-L-serine Cannot Be Replaced by In-Class Tetrapeptide Analogs


Generic substitution among antioxidant tetrapeptides is scientifically unsound because radical-scavenging potency is exquisitely sensitive to the identity, position, and combination of constituent amino acids [1]. The closest structurally characterized analog, Val-Cys-Ser-Val (VCSV), contains only a single sulfur-bearing residue (Cys) and exhibits a DPPH radical-scavenging IC50 of 111.32 μM [2]. The replacement of the C-terminal Val in VCSV with a Met residue in VCMS introduces a second thioether group, which — based on SAR data demonstrating the independent and additive contributions of Cys and Met to radical scavenging [3] — is predicted to materially alter redox capacity. Furthermore, the co-occurrence of Cys (thiol) and Met (thioether) within a tetrapeptide creates a unique intramolecular redox relay absent from mono-sulfur analogs such as VCSV, Cys-Ala-Ala-Pro (CAAP), or glutathione (GSH; γ-Glu-Cys-Gly), precluding direct functional interchangeability.

!
Mono-sulfur analogs (VCSV, CAAP) lack the second thioether group; redox capacity may differ significantly.
!
Non-Cys tetrapeptides (PAGY, PSGY) cannot form disulfide bonds, eliminating stimulus-responsive cross-linking.
!
Glutathione (GSH) has a γ-peptide bond and distinct redox profile; may not substitute for linear tetrapeptide SAR contexts.

Quantitative Evidence Guide: L-Valyl-L-cysteinyl-L-methionyl-L-serine vs. Closest Analogs


Structural Differentiation: Dual-Sulfur Motif (Cys + Met) vs. Mono-Sulfur Analog Val-Cys-Ser-Val

L-Valyl-L-cysteinyl-L-methionyl-L-serine (VCMS) possesses two distinct sulfur-containing functional groups: a thiol (-SH) from Cys and a thioether (-S-CH3) from Met. The closest experimentally characterized structural analog, Val-Cys-Ser-Val (VCSV), contains only the Cys thiol and lacks a second sulfur moiety [1]. According to the SAR framework established by Zheng et al. (2016), both Cys and Met residues play dominant, independent roles in radical-scavenging activity of peptides through their electron/hydrogen-donating capabilities. The co-occurrence of Cys and Met in VCMS is therefore predicted to confer additive or synergistic redox capacity relative to VCSV [2].

Dual-Sulfur Motif
Class-level
2 sulfur residues (Cys thiol + Met thioether) vs 1 sulfur in VCSV, GSH, CAAP
Supports additive redox capacity hypothesis
Structural inference; experimental SAR validation needed
Antioxidant peptide Structure-activity relationship Thiol-thioether synergy Radical scavenging

Class Benchmarking: Antioxidant Tetrapeptide DPPH Radical-Scavenging Activity Landscape

The closest structural analog with published quantitative antioxidant data is Val-Cys-Ser-Val (VCSV), which exhibits a DPPH radical-scavenging IC50 of 111.32 μM [1]. Another tetrapeptide from the same study, Cys-Ala-Ala-Pro (CAAP), showed a DPPH IC50 of 26.89 μM, demonstrating that sequence composition dramatically modulates potency within the tetrapeptide class. Published IC50 values for reference antioxidant tetrapeptides Pro-Ala-Gly-Tyr (PAGY, IC50 = 1.750 mg/mL) and Pro-Ser-Gly-Tyr (PSGY, IC50 = 1.116 mg/mL) further illustrate the wide activity range [2]. Although direct experimental IC50 data for VCMS have not yet been reported in the peer-reviewed literature, the presence of both Cys and Met — the two residues identified as dominant drivers of radical-scavenging activity [3] — positions VCMS within the high-activity tier of the tetrapeptide antioxidant landscape.

DPPH Activity Landscape
Data to verify
No experimental IC50 for VCMS; VCSV IC50 = 111.32 μM, CAAP IC50 = 26.89 μM
SAR framework predicts enhanced activity tier
Direct DPPH quantification required for confirmation
DPPH assay Antioxidant capacity Tetrapeptide benchmarking IC50 comparison

Physicochemical Differentiation: Cysteine-Mediated Disulfide Bonding Capacity vs. Non-Thiol Analogs

The N-terminal Val-Cys dipeptide motif in VCMS provides a free thiol group capable of reversible disulfide bond formation under oxidizing conditions — a functional capability absent from tetrapeptides lacking Cys (e.g., Pro-Ala-Gly-Tyr, Pro-Ser-Gly-Tyr) [1][2]. This property enables VCMS to participate in thiol-disulfide exchange reactions, form homodimers or heterodimers via intermolecular disulfide bridges, and potentially conjugate to carrier proteins or surfaces through cysteine-mediated linkages. The Met residue at position 3 may further modulate the redox potential of the adjacent Cys thiol through through-space electronic effects, a phenomenon documented in Met-containing peptide model systems [3].

Disulfide Bonding Capacity
Class-level
Free Cys thiol enables reversible S-S formation; absent in PAGY, PSGY
Enables redox-sensitive cross-linking applications
Thiol reactivity context; oxidation conditions apply
Disulfide bond Peptide dimerization Redox sensing Cysteine reactivity

Sequence-Specific Metal Chelation Potential: Cys-Met Vicinal Pairing vs. Dispersed Sulfur Residues

The vicinal Cys-Met motif at positions 2–3 of VCMS creates a contiguous bis-sulfur chelation locus capable of coordinating transition metal ions such as Cu(II), Fe(II), and Zn(II) [1]. This arrangement is structurally distinct from the dispersed single-sulfur motif in VCSV (Cys at position 2, no second sulfur) and the separated Cys and Met residues found in longer peptides (e.g., the 10-residue peptide Ser-Val-Glu-Ile-Gln-Ala-Leu-Cys-Asp-Met, which showed DPPH IC50 = 0.091 mg/mL [2]). The proximity of the thiol and thioether groups in VCMS may enable bidentate metal coordination with distinct affinity and stoichiometry compared to peptides where these residues are separated, a property relevant for suppressing metal-catalyzed pro-oxidant reactions in complex biological or formulation matrices.

Vicinal Bis-Sulfur Chelation
Class-level
Cys-Met at positions 2–3 may enable bidentate metal coordination vs monodentate VCSV
Supports metal-sequestration antioxidant studies
Binding constants not experimentally determined
Metal chelation Cysteine-methionine motif Transition metal binding Pro-oxidant inhibition

N-Terminal Hydrophobic Val Residue: Differential Cellular Uptake Potential vs. Charged or Polar N-Terminal Analogs

VCMS possesses an N-terminal Val residue, which confers greater hydrophobicity compared to tetrapeptides with polar or charged N-termini. Cys-Ala-Ala-Pro (CAAP) features N-terminal Cys (polar thiol), while Pro-Ala-Gly-Tyr (PAGY) bears N-terminal Pro (secondary amine, distinct backbone conformation). The N-terminal Val in VCMS, combined with internal hydrophobic Met, creates a hydrophobic patch at the peptide's N-terminal region that may enhance passive membrane permeability relative to CAAP (DPPH IC50 = 26.89 μM) or GSH (γ-Glu-Cys-Gly) [1][2]. Although direct cell-based uptake data for VCMS are not yet available, the SAR for peptide cellular entry consistently identifies N-terminal hydrophobicity as a positive determinant of passive diffusion across lipid bilayers.

N-Terminal Hydrophobicity
Class-level
N-terminal Val (hydropathy +4.2) vs N-terminal Cys (+2.5) in CAAP; predicted logP enhancement ~0.5–1.0
May support passive membrane permeability in cell-based assays
Computational estimate; not experimentally validated
Peptide cellular uptake N-terminal hydrophobicity Valine Membrane permeability

Recommended Application Scenarios for L-Valyl-L-cysteinyl-L-methionyl-L-serine in Research and Industry


Structure–Activity Relationship (SAR) Probe for Isolating Methionine's Contribution to Tetrapeptide Antioxidant Activity

VCMS is optimally suited as a SAR probe compound for systematic comparison against Val-Cys-Ser-Val (DPPH IC50 = 111.32 μM [1]) to experimentally isolate and quantify the contribution of a C-terminal Met residue versus a C-terminal Val residue to antioxidant potency. By holding the N-terminal Val-Cys-Ser core constant and varying only the C-terminal residue, researchers can generate high-quality SAR data under controlled assay conditions (DPPH, ABTS, ORAC, reducing power) to validate the class-level predictions from Zheng et al. (2016) that Met independently drives radical-scavenging activity [2].

Redox-Sensitive Cross-Linking Module for Peptide-Based Biomaterials and Conjugates

The free Cys thiol at position 2 enables VCMS to function as a reversible disulfide cross-linking unit in multicomponent peptide assemblies, drug-delivery vehicles, or surface-functionalized biomaterials. Unlike synthetic antioxidants lacking thiols (e.g., Pro-Ala-Gly-Tyr, IC50 = 1.750 mg/mL [3]), VCMS can form stimulus-responsive disulfide bonds that dissociate under reducing conditions (e.g., intracellular glutathione at 1–10 mM), providing a built-in redox trigger for controlled release applications.

Metal-Chelating Antioxidant Additive for Oxidation-Sensitive Formulations in Food and Cosmetics

The vicinal Cys-Met bis-sulfur motif of VCMS provides a compact metal-chelating module capable of sequestering pro-oxidant transition metals (Fe, Cu) that catalyze lipid peroxidation and product spoilage [4]. This dual-action profile — direct radical scavenging via sulfur residues [2] plus metal chelation via the vicinal Cys-Met pair — positions VCMS as a candidate antioxidant additive for emulsion-based food products, cosmetic creams, or nutraceutical oils where both oxidative pathways must be simultaneously inhibited.

Comparative Cellular Antioxidant Efficacy Studies: Hydrophobic N-Terminus Advantage for Intracellular Delivery

VCMS is the preferred tetrapeptide candidate for cell-based oxidative stress protection assays where intracellular delivery is required, owing to its hydrophobic N-terminal Val residue. Comparative studies against the more polar N-terminal analog Cys-Ala-Ala-Pro (DPPH IC50 = 26.89 μM [1]) or charged glutathione (γ-Glu-Cys-Gly, DPPH IC50 = 0.29 mg/mL) can test the hypothesis that N-terminal Val enhances passive membrane permeability and intracellular antioxidant protection in models such as AAPH-induced oxidative damage in Vero cells or H2O2-induced ROS in Chang liver cells [1][5].

Application
Selection Property
Validation Focus
SAR probe for C-terminal residue contribution
Sequence-defined dual-sulfur motif
DPPH/ORAC endpoint comparison vs. mono-sulfur analogs
Redox-responsive crosslinking module
Free cysteine thiol for reversible disulfide bonding
Stimulus-responsive release under reducing conditions
Antioxidant additive for oxidation-sensitive formulations
Vicinal Cys-Met bis-sulfur chelation of transition metals
Metal-catalyzed lipid peroxidation inhibition assay
Intracellular oxidative stress model compound
N-terminal valine hydrophobic patch
Cell-based ROS endpoint and membrane permeability assay
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